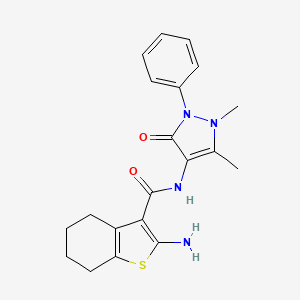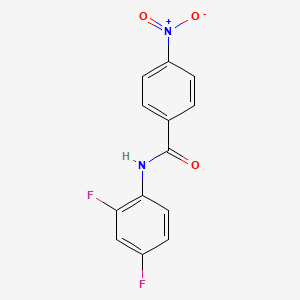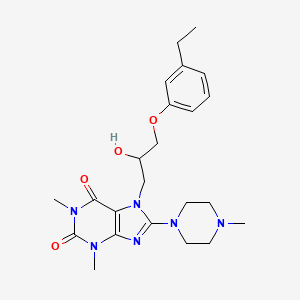
2-phenoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic organic compound that holds significance in various scientific fields. It's characterized by the combination of a phenoxy group, a sulfonyl group, and an isoquinoline derivative, making it a versatile molecule for diverse applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multi-step reactions. Initially, the tetrahydroisoquinoline core is prepared through Pictet-Spengler reaction, followed by introducing the sulfonyl and phenoxy groups via substitution reactions. The final step usually involves acylation to attach the acetamide group. This process demands precise control over reaction conditions such as temperature, pH, and solvent choice.
Industrial Production Methods
On an industrial scale, the synthesis might employ continuous flow chemistry to ensure consistent product quality and increased yield. Optimization of catalysts and reaction intermediates is critical to improving efficiency and minimizing by-products.
化学反応の分析
Types of Reactions
2-phenoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide undergoes various reactions:
Oxidation: : Often catalyzed by agents like PCC (Pyridinium chlorochromate).
Reduction: : Typically involves hydrogenation using Pd/C as a catalyst.
Substitution: : Nucleophilic substitution reactions, especially at the phenoxy group.
Common Reagents and Conditions
Oxidation: : PCC in dichloromethane.
Reduction: : Hydrogen gas in the presence of Pd/C under mild pressure.
Substitution: : Using alkyl halides in the presence of a base like NaH.
Major Products
Major products depend on the reaction type but commonly include oxidized or reduced analogs and substituted derivatives tailored for further applications.
科学的研究の応用
2-phenoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide has found applications in:
Chemistry: : As an intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: : Used in studies of enzyme inhibition and protein binding due to its structural diversity.
Medicine: : Potential therapeutic agent owing to its bioactive properties, investigated for anti-inflammatory and anticancer activities.
Industry: : In the development of novel materials and chemical processes.
作用機序
The compound's mechanism of action primarily involves interaction with molecular targets such as enzymes and receptors. Its sulfonyl group is key in forming strong bonds with target proteins, disrupting their normal function. Pathways influenced include those related to inflammation and cell proliferation, making it a candidate for drug development.
類似化合物との比較
Similar Compounds
2-phenoxy-N-(2-methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline: : Similar but lacks the propyl group.
2-phenoxy-N-(2-ethylsulfonyl)-1,2,3,4-tetrahydroisoquinoline: : Ethyl group instead of propyl, exhibiting different steric effects.
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide: : Without the phenoxy group, impacting its chemical reactivity.
Uniqueness
Its uniqueness lies in the specific combination of the phenoxy, propylsulfonyl, and acetamide groups, making it structurally distinct and functionally versatile for a range of applications.
Hope this sheds some light on 2-phenoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide! Is there something more specific you’d like to know?
特性
IUPAC Name |
2-phenoxy-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-2-12-27(24,25)22-11-10-16-8-9-18(13-17(16)14-22)21-20(23)15-26-19-6-4-3-5-7-19/h3-9,13H,2,10-12,14-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCWOGAJIOTHBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3,4-Dimethylphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2904504.png)

![Ethyl 2-azabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B2904506.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2904508.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2904510.png)
![N-(3-cyanophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2904512.png)

![N-[(2,4-dimethoxyphenyl)methyl]-3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B2904515.png)




![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2904524.png)
